molecular formula C8H14O2S B091839 Cyclohexyl mercaptoacetate CAS No. 16849-98-2

Cyclohexyl mercaptoacetate

Cat. No. B091839
CAS RN: 16849-98-2
M. Wt: 174.26 g/mol
InChI Key: DHQYDHVETSVMKQ-UHFFFAOYSA-N
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Description

Cyclohexyl mercaptoacetate is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss cyclohexyl mercaptoacetate, they do provide insights into related compounds and reactions that can help infer some aspects of cyclohexyl mercaptoacetate's behavior and characteristics.

Synthesis Analysis

The synthesis of compounds related to cyclohexyl mercaptoacetate can involve various methods. For instance, the interaction of cyclohexene sulphide with alkaline mercaptoethanol leads to the formation of polymers, which upon pyrolysis yield complex structures such as dodecahydrothianthrene . Additionally, the synthesis of biologically active polypeptides like oxytocin and somatostatin involves the cleavage of cysteine derivatives with mercuric acetate or mercuric trifluoroacetate, followed by the treatment with thiols . These methods highlight the reactivity of mercapto groups and their utility in complex synthesis processes.

Molecular Structure Analysis

The molecular structure and conformational properties of mercapto derivatives can be complex. The study of hydroxyl and mercapto derivatives of cyclohexa-2,5-dienone and cyclohexa-2,5-dienthione reveals that their conformational preferences result from a balance between conjugation, hyperconjugation, and steric repulsions . This suggests that cyclohexyl mercaptoacetate may also exhibit specific conformational properties due to similar intramolecular interactions.

Chemical Reactions Analysis

Chemical reactions involving mercapto groups can lead to various products and have different kinetics. For example, the cyclization kinetics of methyl S-(2,4,6-trinitrophenyl)mercaptoacetate to form a dinitrobenzothiazol oxide is influenced by the reaction medium and can proceed via different paths . Similarly, the catalytic annulation of cyclopropane diesters with mercaptoacetaldehyde results in the formation of tetrahydrothiopyran derivatives . These studies demonstrate the versatility of mercapto groups in chemical reactions, which could be extrapolated to cyclohexyl mercaptoacetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyl mercaptoacetate can be inferred from related compounds. For instance, the mesomorphic properties of cyclohex-2-en-1-ones are influenced by their chemical structure , and this could also be true for cyclohexyl mercaptoacetate. The reactivity of mercapto groups, as seen in the optical resolution of ketones using a mercapto-containing reagent , suggests that cyclohexyl mercaptoacetate may also be used in chiral resolutions or other stereospecific reactions.

Scientific Research Applications

Solvent-Free Synthesis of Thiazolidin-4-ones

An efficient method for synthesizing thiazolidinones from mercaptoacetic acid, aldehydes, ketones, and hydrazines, including Cyclohexyl compounds, has been developed. This solvent-free synthesis is characterized by its efficiency and the use of spectroscopic techniques for compound characterization, showcasing the utility of Cyclohexyl mercaptoacetate in facilitating organic synthesis without the need for solvents, thus contributing to greener chemistry practices (Neuenfeldt et al., 2010).

Synthesis of Quinazolinyl 4-Thiazolidinones

A rapid, economical, and eco-friendly cyclocondensation route using Cyclohexyl compounds for synthesizing heteryl-substituted 4-thiazolidinones has been developed. This synthesis route highlights the compound's role in creating pharmaceutically relevant structures, emphasizing the importance of Cyclohexyl mercaptoacetate derivatives in pharmaceutical chemistry (Mali et al., 2009).

Catalyst-Free Synthesis of Spiroheterocycles

Cyclohexyl mercaptoacetate is used in one-pot multicomponent cyclocondensation reactions to synthesize spirocyclohexane-1,4'-pyrazolothiazepinones. This method highlights the compound's utility in generating complex heterocyclic structures without the need for catalysts, which is significant for advancing synthetic methodologies (Becerra-Rivas et al., 2019).

Green Synthetic Protocol for 3-Mercaptocoumarins

A novel, environmentally friendly synthesis method utilizing Cyclohexyl compounds for producing 3-mercaptocoumarins in water is reported. This green synthetic approach, catalyzed by water itself, underlines the potential of Cyclohexyl mercaptoacetate derivatives in promoting sustainable chemical practices (Yadav et al., 2009).

Enhanced Biocompatibility of Nanoparticles

Cyclohexyl mercaptoacetate derivatives have been used to conjugate with bovine serum albumin for improving the biocompatibility of cadmium sulfide nanoparticles. This research demonstrates the compound's applicability in nanotechnology, particularly for enhancing the biocompatibility of nanoparticles for biological applications (Selim et al., 2009).

Future Directions

The production of cyclohexanol, a related compound, through a process of cyclohexene esterification–hydrogenation has become a research hotspot in recent years . This process shows promise for commercialization and could potentially be applied to the production of Cyclohexyl mercaptoacetate in the future.

properties

IUPAC Name

cyclohexyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQYDHVETSVMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168573
Record name Cyclohexyl mercaptoacetate
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Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl mercaptoacetate

CAS RN

16849-98-2
Record name Cyclohexyl mercaptoacetate
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Record name Cyclohexyl mercaptoacetate
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Record name Cyclohexyl mercaptoacetate
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Record name Cyclohexyl mercaptoacetate
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Record name Cyclohexyl mercaptoacetate
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